molecular formula C15H8ClFO2 B2813018 4'-Chloro-6-fluoroflavone CAS No. 288400-97-5

4'-Chloro-6-fluoroflavone

Cat. No. B2813018
CAS RN: 288400-97-5
M. Wt: 274.68
InChI Key: KORJBHAWGHTRHT-UHFFFAOYSA-N
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Description

4’-Chloro-6-fluoroflavone is a chemical compound with the molecular formula C15H8ClFO2 . It has an average mass of 274.674 Da and a mono-isotopic mass of 274.019684 Da .


Synthesis Analysis

A series of flavones, including 4’-Chloro-6-fluoroflavone, can be synthesized from 2-hydroxyacetophenones using a modified Baker–Venkataraman reaction . The process involves treating 2-hydroxy, 2,4-dihydroxy, and 2,5-dihydroxyacetophenones with 4-substituted benzoyl chloride in the presence of wet potassium carbonate (1% w/w water) in acetone .

Scientific Research Applications

Anticancer Activity

4’-Chloro-6-fluoroflavone has shown promising results in the field of cancer research. It has been found to demonstrate higher activity than other flavone derivatives, particularly against HeLa and MCF-7 cancer cells . The IC50 values were found to be 9.5 and 2.7 μM, respectively . This suggests that 4’-Chloro-6-fluoroflavone could potentially be used as an effective anticancer agent.

Synthesis of Flavonoids

4’-Chloro-6-fluoroflavone can be synthesized from 2-hydroxyacetophenones using the modified Baker–Venkataraman reaction . This method of synthesis could be useful in the production of various flavonoid derivatives for research and medicinal purposes.

Peroxisome Proliferator-Activated Receptorγ (PPARγ) Inhibition

Flavone derivatives, including 4’-Chloro-6-fluoroflavone, have been studied for their potential as peroxisome proliferator-activated receptorγ (PPARγ) inhibitors . PPARγ is a protein associated with various cancers, and inhibiting its activity could be a potential strategy for cancer treatment .

Docking Studies

Docking studies have been conducted with 4’-Chloro-6-fluoroflavone to understand its binding interaction with the PPARγ protein . These studies provide insights into the development of potent anticancer agents .

Fluorescent Probes

Although not directly mentioned in the search results, flavones, including 4’-Chloro-6-fluoroflavone, could potentially be used as fluorescent probes . Fluorescent probes are powerful tools with vast potential for application in chemical biology .

Antioxidant Activity

Flavones are known for their antioxidant activity . Although not directly mentioned in the search results, it is possible that 4’-Chloro-6-fluoroflavone could also exhibit antioxidant properties, which could be beneficial in various health and research applications.

Mechanism of Action

Mode of Action

The mode of action of 4’-Chloro-6-fluoroflavone is not well-documented. As a flavone derivative, it may interact with its targets in a similar manner to other flavones, which often act as inhibitors or modulators of various enzymes and receptors. The specific interactions of 4’-chloro-6-fluoroflavone with its targets remain to be elucidated .

Biochemical Pathways

The biochemical pathways affected by 4’-Chloro-6-fluoroflavone are not well-defined. Flavones are known to interact with a wide range of biochemical pathways, including those involved in inflammation, oxidation, and cell signaling. The specific pathways affected by 4’-chloro-6-fluoroflavone are currently unknown .

Pharmacokinetics

The impact of these properties on the bioavailability of 4’-Chloro-6-fluoroflavone is therefore unknown .

properties

IUPAC Name

2-(4-chlorophenyl)-6-fluorochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFO2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORJBHAWGHTRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-6-fluoroflavone

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